![molecular formula C14H16N2OS B4433748 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433748.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide, also known as DMMA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, especially in the fields of cancer research and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed that N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide acts by inhibiting various signaling pathways that are essential for the growth and survival of cancer cells and neurons. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also induces apoptosis in cancer cells by activating the caspase pathways. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also inhibits the aggregation of amyloid beta and alpha-synuclein, which are the main components of the plaques that form in the brains of patients with Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has various biochemical and physiological effects. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the migration and invasion of cancer cells. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also protects neurons from oxidative stress and reduces inflammation in the brain. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also inhibits the aggregation of amyloid beta and alpha-synuclein, which are the main components of the plaques that form in the brains of patients with Alzheimer's and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide in lab experiments is that it has shown promising results in various scientific research studies. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications, especially in the fields of cancer research and neurodegenerative diseases. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is also relatively easy to synthesize and purify.
However, one of the limitations of using N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide. Another limitation is that N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has not been tested in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the study of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide. One of the future directions is to elucidate the exact mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide. Further studies are needed to understand how N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide inhibits the growth of cancer cells and protects neurons from oxidative stress and inflammation. Another future direction is to test the safety and efficacy of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide in clinical trials. If N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is found to be safe and effective in humans, it could be a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is in cancer research. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide induces apoptosis in cancer cells by activating the caspase pathways. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer cells.
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the main components of the plaques that form in the brains of patients with Alzheimer's and Parkinson's disease, respectively. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide also protects neurons from oxidative stress and reduces inflammation in the brain.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)13-10(3)18-14(16-13)15-11(4)17/h5-7H,1-4H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGDZBQPIKHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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